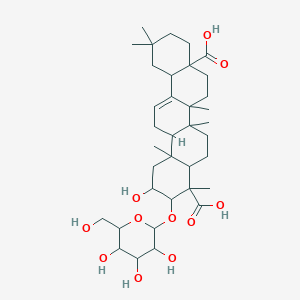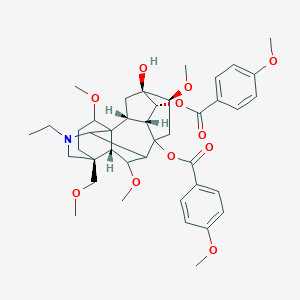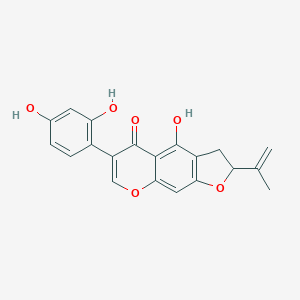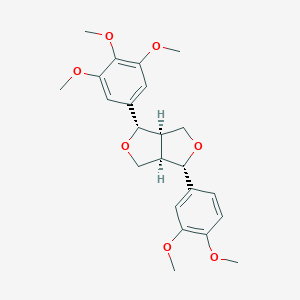
Medicagenic acid 3-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medicagenic acid 3-O-beta-D-glucopyranoside is a triterpenoid compound that is found in various plant species, including Medicago sativa (alfalfa), Glycyrrhiza uralensis (licorice), and Panax ginseng (ginseng). This compound has been shown to possess several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Applications De Recherche Scientifique
Chemistry and Biological Activity
Medicagenic acid 3-O-beta-D-glucopyranoside, isolated from the roots of Medicago sativa, exhibits inhibitory effects on growth and seed germination and has been tested against some phytopathogenic bacteria, demonstrating its potential in agricultural and biological applications (Timbekova, Isaev, & Abubakirov, 1996).
Antifungal Activities
Research shows varying antifungal activities of medicagenic acid and its glucosides, suggesting its potential use in the control of fungal infections and as a bioactive compound for the quantification of saponins in plant material (Oleszek, Price, & Fenwick, 2014).
Mutagenic Activity Studies
Medicagenic acid 3-O-glucopyranoside, along with other saponins, was tested for mutagenic activity using the Ames method. These compounds were isolated from alfalfa roots and clover seeds and were found to be non-toxic and non-mutagenic for the tested doses (Czeczot, Rahden-Staroń, Oleszek, & Jurzysta, 1994).
Antimycotic Agent Study
This compound (G2) from alfalfa roots exhibited pronounced antifungal activity against yeasts and dermatophytes. It was found to cause lethal leakage of ions out of yeast cells and interact with cell membrane sterols, suggesting a unique mode of action compared to traditional polyene antibiotics (Polacheck, Levy, Guizie, Zehavi, Naim, & Evron, 1991).
Propriétés
Numéro CAS |
49792-23-6 |
|---|---|
Formule moléculaire |
C36H56O11 |
Poids moléculaire |
664.8 g/mol |
Nom IUPAC |
(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(2)11-13-36(30(44)45)14-12-33(4)18(19(36)15-31)7-8-22-32(3)16-20(38)27(35(6,29(42)43)23(32)9-10-34(22,33)5)47-28-26(41)25(40)24(39)21(17-37)46-28/h7,19-28,37-41H,8-17H2,1-6H3,(H,42,43)(H,44,45)/t19-,20+,21-,22-,23?,24-,25+,26-,27+,28+,32-,33-,34-,35?,36+/m1/s1 |
Clé InChI |
XCHARIIIZLLEBL-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H](C3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
253-255°C |
Description physique |
Solid |
Synonymes |
Compound G2 medicagenic acid-3-O-glucopyranoside medicagenic acid-3-O-glucopyranoside, potassium salt, (2beta,3beta,4alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















